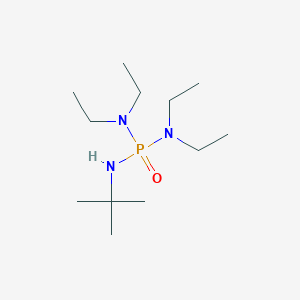
N''-tert-Butyl-N,N,N',N'-tetraethylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is an organophosphorus compound characterized by the presence of a tert-butyl group and four ethyl groups attached to a phosphoric triamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide typically involves the reaction of tert-butylamine with tetraethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the tert-butylamine displaces one of the ethyl groups on the phosphoramide.
Industrial Production Methods
On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides.
Wissenschaftliche Forschungsanwendungen
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential therapeutic applications due to its ability to modulate enzyme activity.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a thiophosphoric core.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the core structure.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the phosphoric triamide core.
Uniqueness
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is unique due to its specific combination of tert-butyl and ethyl groups attached to a phosphoric triamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
138850-99-4 |
|---|---|
Molekularformel |
C12H30N3OP |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
N-[bis(diethylamino)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3OP/c1-8-14(9-2)17(16,13-12(5,6)7)15(10-3)11-4/h8-11H2,1-7H3,(H,13,16) |
InChI-Schlüssel |
VTZZHSBPRSTPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(NC(C)(C)C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


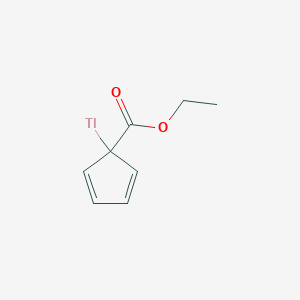
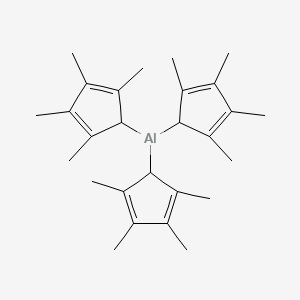
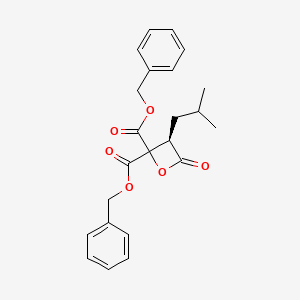
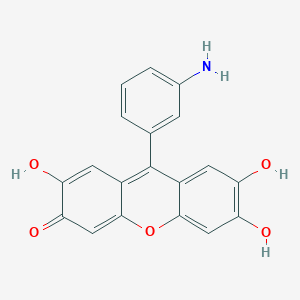
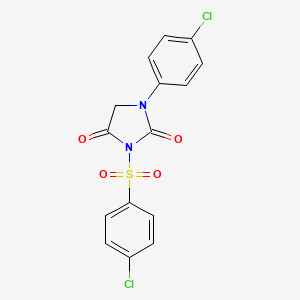
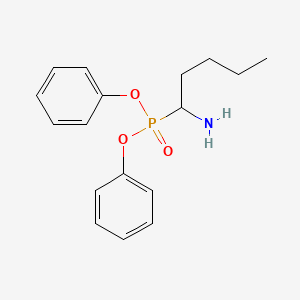
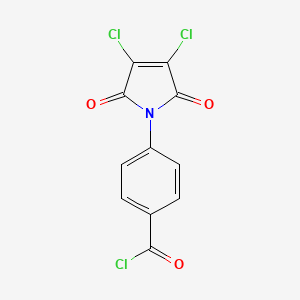
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
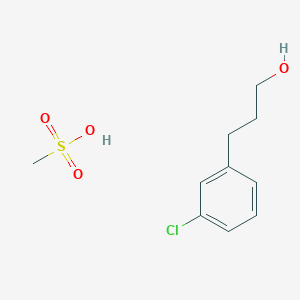
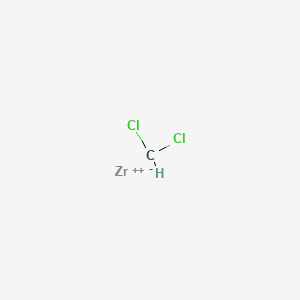

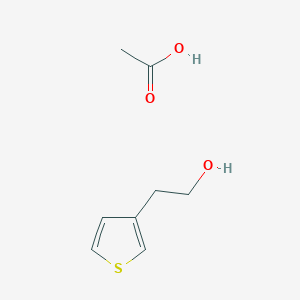
dimethyl-](/img/structure/B14263596.png)
